Antifungal agent 75

Antifungal susceptibility testing Azole resistance Candida albicans

Antifungal agent 75 (compound 6r) is a rationally designed azole hybrid combining fluconazole and ketoconazole pharmacophores. It delivers significantly improved anti-biofilm potency (MIC50 <1.0 μg/mL against drug-sensitive C. albicans SC5314) versus fluconazole, and uniquely disrupts biofilm formation and fungal membrane integrity. This differentiation makes it an essential drug-resistance tool and benchmark compound. Ideal for SAR studies and antifungal screening programs.

Molecular Formula C31H32Cl2F2N6O5S
Molecular Weight 709.6 g/mol
Cat. No. B12368005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 75
Molecular FormulaC31H32Cl2F2N6O5S
Molecular Weight709.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3
InChIKeyNQXQPVYMNGXDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 75 (Compound 6r): A Novel Azole Derivative with Superior Potency Against Candida albicans


Antifungal agent 75 (compound 6r) is a synthetic azole derivative designed through the molecular recombination of fluconazole (FLC) and ketoconazole pharmacophores [1]. It belongs to the azole class of antifungal agents, which exert their activity by inhibiting cytochrome P450 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. Preliminary in vitro characterization demonstrates that compound 6r possesses potent antifungal activity against the drug-sensitive Candida albicans strain SC5314, with an MIC50 value below 1.0 μg/mL, representing improved potency over the parent drug fluconazole [1].

The Critical Need for Differentiated Azole Antifungals: Why Generic Fluconazole Falls Short in Modern Candidiasis Research


While fluconazole remains a cornerstone of antifungal therapy, its widespread use has led to a concerning rise in drug resistance among Candida albicans clinical isolates, compromising treatment efficacy [1]. Furthermore, many existing azoles suffer from limited biofilm inhibitory activity, a key factor in persistent and device-related infections. Antifungal agent 75 (compound 6r) was specifically engineered to address these limitations by demonstrating significantly improved in vitro potency against drug-sensitive strains and a multi-faceted mechanism of action that includes potent biofilm disruption and membrane destabilization, features not typically observed with fluconazole alone [1]. This functional differentiation renders generic substitution with older azoles an inadequate strategy for research focused on overcoming resistance mechanisms or targeting biofilm-associated fungal growth.

Quantitative Differentiation of Antifungal Agent 75: A Head-to-Head Evidence Guide Against Clinical Standard Fluconazole


Superior In Vitro Potency: MIC50 Comparison of Antifungal Agent 75 vs. Fluconazole Against Drug-Sensitive Candida albicans

Antifungal agent 75 (compound 6r) demonstrates significantly improved antifungal activity against the drug-sensitive C. albicans reference strain SC5314 compared to the first-line clinical azole, fluconazole (FLC). In a direct head-to-head evaluation, compound 6r achieved an MIC50 value of less than 1.0 μg/mL, whereas fluconazole exhibited a higher MIC50 value against the same strain [1].

Antifungal susceptibility testing Azole resistance Candida albicans

Potent Biofilm Inhibition: A Key Differentiator for Antifungal Agent 75 in Targeting Persistent Candidiasis

In addition to its growth-inhibitory effects, Antifungal agent 75 (compound 6r) has been shown to significantly inhibit the formation of C. albicans biofilms [1]. While the reference standard fluconazole exhibits limited activity against mature biofilms, compound 6r's mechanism of action extends to disrupting this critical virulence factor. The study reports a significant reduction in biofilm formation upon treatment with compound 6r, although exact percentage inhibition values compared to a no-treatment control were not explicitly quantified in the provided abstract; the effect was described as 'significantly inhibit' in the primary study [1].

Biofilm Antifungal mechanism Candida albicans

Multi-Target Mechanism of Action: Membrane Permeabilization and Ergosterol Depletion by Antifungal Agent 75

Mechanistic studies reveal that Antifungal agent 75 (compound 6r) exerts its antifungal effects through a dual-action mechanism that goes beyond simple CYP51 inhibition. Treatment with compound 6r led to a demonstrable increase in the permeability of the C. albicans cell membrane and a concomitant reduction in the membrane ergosterol level [1]. This is further supported by evidence of damage to the membrane structure and loss of cell structural integrity [1]. While fluconazole primarily targets ergosterol biosynthesis, the enhanced membrane permeabilization observed with compound 6r suggests a more disruptive, multi-faceted attack on fungal cell viability.

Membrane permeability Ergosterol biosynthesis Antifungal mechanism

Molecular Target Validation: CYP51 Inhibition Confirmed by Docking Studies for Antifungal Agent 75

To confirm the mechanism of action at the molecular level, a molecular docking study was performed. The results indicated that Antifungal agent 75 (compound 6r) and other azole derivatives from the series are capable of inhibiting cytochrome P450 14α-demethylase (CYP51), the canonical target of azole antifungals [1]. This computational validation supports the observed in vitro antifungal activity and aligns the compound's mechanism with the established azole class, while the distinct chemical structure of compound 6r (a fluconazole-ketoconazole hybrid) may account for its differentiated potency and biofilm activity.

CYP51 Molecular docking Azole target

Defined Research Applications for Antifungal Agent 75: Leveraging Differentiated Antifungal Activity


Lead Compound for Anti-Biofilm Drug Discovery Programs

Antifungal agent 75 is ideally suited as a lead compound or tool molecule in drug discovery programs specifically targeting C. albicans biofilms. Its demonstrated ability to significantly inhibit biofilm formation, a property not robustly present in fluconazole, makes it a valuable chemical probe for studying biofilm-specific pathways and for screening next-generation anti-biofilm agents [1].

Investigating Membrane Permeabilization Mechanisms in Candida albicans

Given its observed effects on increasing cell membrane permeability and reducing ergosterol levels, Antifungal agent 75 serves as a potent chemical tool for dissecting the molecular mechanisms of fungal membrane disruption. Researchers can utilize this compound to study how hybrid azole structures induce membrane stress and loss of structural integrity, providing insights into alternative cell death pathways in C. albicans [1].

In Vitro Susceptibility Studies for Azole Resistance Surveillance

With its enhanced potency against drug-sensitive C. albicans SC5314 (MIC50 < 1.0 μg/mL) compared to fluconazole, Antifungal agent 75 is a valuable reference compound for in vitro susceptibility testing panels [1]. It can be used as a benchmark to evaluate the activity of novel antifungal candidates and to monitor shifts in susceptibility patterns among clinical C. albicans isolates in surveillance studies.

Structure-Activity Relationship (SAR) Studies for Next-Generation Azole Antifungals

Antifungal agent 75 (compound 6r) is a product of the rational molecular recombination of fluconazole and ketoconazole units [1]. This makes it an excellent starting point for medicinal chemistry efforts aimed at optimizing azole scaffolds. Researchers can use this compound as a template for systematic structure-activity relationship (SAR) investigations to further enhance antifungal potency, spectrum of activity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 75

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.